REACTION_CXSMILES
|
C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[O:15]=[C:16]1[NH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:26]([O:28][CH3:29])=[O:27])[CH:23]=2)[NH:18][CH:17]1[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>O1CCOCC1>[O:15]=[C:16]1[NH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:26]([O:28][CH3:29])=[O:27])[CH:23]=2)[N:18]=[C:17]1[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1
|
Name
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|
Quantity
|
21.25 g
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Type
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reactant
|
Smiles
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C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
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Name
|
|
Quantity
|
10.07 g
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Type
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reactant
|
Smiles
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O=C1C(NC2=CC=C(C=C2N1)C(=O)OC)C1=CC=CC=C1
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Name
|
|
Quantity
|
750 mL
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Type
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solvent
|
Smiles
|
O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring, overnight at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to react
|
Type
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FILTRATION
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Details
|
The solids were collected by filtration
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Type
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WASH
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Details
|
The filter cake was washed with 2×500 mL of aqueous K2CO3 (saturated)
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Type
|
CUSTOM
|
Details
|
This resulted in 7.29 g (crude) of methyl 3-oxo-2-phenyl-3,4-dihydroquinoxaline-6-carboxylate as an off-white solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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O=C1C(=NC2=CC=C(C=C2N1)C(=O)OC)C1=CC=CC=C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |